molecular formula C13H17N3O4 B8641437 Methyl 1-(3-methyl-5-nitropyridin-2-yl)piperidine-4-carboxylate

Methyl 1-(3-methyl-5-nitropyridin-2-yl)piperidine-4-carboxylate

Cat. No. B8641437
M. Wt: 279.29 g/mol
InChI Key: FJPWDQDKLZVZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07795283B2

Procedure details

To a solution of 2-chloro-3-methyl-5-nitropyridine (1.73 g, 10.00 mmol) in DMSO (20 mL) was added sodium carbonate (5.30 g, 50.00 mmol) followed by methyl isonipecotate (1.35 mL, 10.00 mmol). The reaction mixture was heated to 60° C. for 110 minutes. The reaction mixture was left to stand at room temperature overnight. A further aliquot of methyl isonipecotate (3.33 mmol, 476 mg, 450 μL) was added and heating resumed at 60° C. for 100 mins. The reaction mixture was poured onto ice water and the suspension was filtered, washed with water (4×75 mL) and dried under vacuum to leave a yellow powder; (2.43 g, 87% yield). This was used in the next stage without further purification. 1H NMR δ 1.61-1.74 (m, 2H), 1.91-2.10 (m, 2H), 2.31 (s, 3H), 2.61-2.73 (m, 1H), 2.94-3.09 (m, 2H), 3.61 (s, 3H), 3.83-3.98 (m, 2H), 8.19 (d, 1H), 8.86 (d, 1H). MS m/e MH+ 280.18.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
450 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.C(=O)([O-])[O-].[Na+].[Na+].[NH:18]1[CH2:27][CH2:26][CH:21]([C:22]([O:24][CH3:25])=[O:23])[CH2:20][CH2:19]1>CS(C)=O>[CH3:8][C:7]1[C:2]([N:18]2[CH2:27][CH2:26][CH:21]([C:22]([O:24][CH3:25])=[O:23])[CH2:20][CH2:19]2)=[N:3][CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
ClC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
5.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
1.35 mL
Type
reactant
Smiles
N1CCC(C(=O)OC)CC1
Step Three
Name
Quantity
450 μL
Type
reactant
Smiles
N1CCC(C(=O)OC)CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction mixture was left
TEMPERATURE
Type
TEMPERATURE
Details
heating
WAIT
Type
WAIT
Details
resumed at 60° C. for 100 mins
Duration
100 min
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice water
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
washed with water (4×75 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a yellow powder
CUSTOM
Type
CUSTOM
Details
This was used in the next stage without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])N1CCC(CC1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.